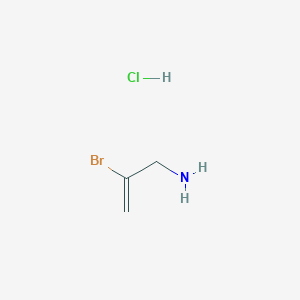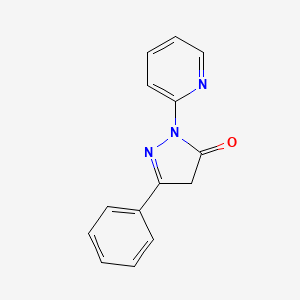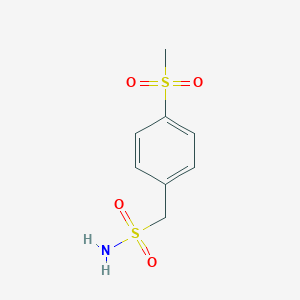![molecular formula C7H9NO4S B6603438 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione CAS No. 125638-25-7](/img/structure/B6603438.png)
5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione is a heterocyclic compound with an unusual ring structure. It is an important intermediate in the synthesis of numerous natural products, including antibiotics and other pharmaceuticals. It is also used in organic synthesis and as a starting material in the synthesis of other heterocyclic compounds. 2.1.0,2,6]dec-4-ene-3,3-dione.
Mechanism of Action
The mechanism of action of 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione is not completely understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming complexes. This binding can inhibit the activity of enzymes, and thus inhibit the activity of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound has antimicrobial activity, and can inhibit the growth of bacteria and fungi. It has also been shown to have antiviral activity, and can inhibit the replication of certain viruses. In addition, it has been shown to have anti-inflammatory activity, and can reduce inflammation in certain tissues.
Advantages and Limitations for Lab Experiments
5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione has several advantages and limitations for lab experiments. One advantage is that the compound is relatively stable and can be easily synthesized. Additionally, the compound can be used in a wide range of experiments, including synthesis of heterocyclic compounds, natural products, and small molecules. A limitation of the compound is that it is not water-soluble, and thus cannot be used in aqueous solutions.
Future Directions
The future directions for 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione are numerous. One potential direction is to further investigate the biochemical and physiological effects of the compound, and to develop new applications for the compound. Additionally, further research could be conducted to optimize the synthesis of the compound and to develop new methods for its synthesis. Additionally, further research could be conducted to develop new derivatives of the compound, and to investigate their potential applications. Finally, further research could be conducted to investigate the potential toxicity of the compound, and to develop methods for its safe and responsible use.
Synthesis Methods
The synthesis of 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione can be achieved through the use of several different methods. The most common method is the use of a palladium-catalyzed cyclization reaction. This reaction involves the reaction of a 1,3-dicarbonyl compound with an aryl halide in the presence of a palladium catalyst. The reaction yields a 3-hydroxy-6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione product. Other methods for the synthesis of this compound include the use of the Barton-McCombie reaction, the use of the Ullmann reaction, and the use of the Biginelli reaction.
Scientific Research Applications
5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione has many scientific research applications. It is used as a starting material in the synthesis of various heterocyclic compounds, including antibiotics and other pharmaceuticals. It is also used in the synthesis of natural products, such as terpenes and steroids. It has also been used in the synthesis of small molecules, such as cyclic peptides, and in the synthesis of polymers. In addition, it has been used in the synthesis of compounds with antifungal and antiviral activity.
properties
IUPAC Name |
3,3-dioxo-10-oxa-3λ6-thia-4-azatricyclo[5.2.1.02,6]decan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c9-7-5-3-1-2-4(12-3)6(5)13(10,11)8-7/h3-6H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGGFUZSNRDJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)NS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)
![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)





![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)